Cyclotraxin B is a synthetic, cyclic peptide molecule developed as a highly potent and selective antagonist of the tropomyosin receptor kinase B (TrkB). [] This receptor is primarily activated by brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. [] Cyclotraxin B's high selectivity for TrkB over other neurotrophin receptors makes it a valuable tool in dissecting the complex biological roles of BDNF-TrkB signaling in both physiological and pathological conditions.
Cyclotraxin B is derived from the proteolytic fragments of BDNF, specifically through the manipulation of its structure to enhance binding affinity to the TrkB receptor. The classification of Cyclotraxin B falls under the category of neuropharmaceuticals, particularly as a neurotrophic factor modulator. Its ability to selectively inhibit TrkB makes it a valuable tool in neuroscience research and potential therapeutic applications for conditions associated with dysregulated TrkB signaling .
The synthesis of Cyclotraxin B involves several key steps:
The molecular structure of Cyclotraxin B is characterized by its cyclic peptide configuration, which allows for specific interactions with the TrkB receptor. The compound has a molecular weight of approximately 1,200 Da and features a sequence designed to fit into the binding site of TrkB effectively. Structural analysis indicates that Cyclotraxin B exhibits a non-competitive inhibition mechanism, with an IC50 value reported at 0.30 nM, demonstrating its high potency compared to other known TrkB inhibitors .
Cyclotraxin B primarily engages in non-covalent interactions with the TrkB receptor, blocking its activation by BDNF. The inhibition does not involve direct alteration of the receptor's structure but rather prevents ligand-receptor binding, thereby inhibiting downstream signaling cascades associated with neuronal survival and plasticity. This mechanism was validated through various assays that measured changes in phosphorylation levels of key signaling proteins downstream of TrkB activation .
The mechanism of action for Cyclotraxin B involves its binding to the TrkB receptor, which subsequently inhibits BDNF-induced signaling pathways. Upon administration, Cyclotraxin B competes with BDNF for binding to TrkB, thus reducing the receptor's activation. This inhibition leads to decreased phosphorylation of downstream targets such as eukaryotic initiation factor 4E (eIF4E), which is crucial for protein synthesis during synaptic modulation. Experimental data show that Cyclotraxin B significantly reduces both basal and induced protein synthesis rates mediated by TrkB .
Cyclotraxin B exhibits several notable physical and chemical properties:
Further analyses reveal that Cyclotraxin B maintains its activity across a range of physiological conditions, highlighting its potential as a therapeutic agent .
Cyclotraxin B has significant implications in scientific research, particularly in studies focusing on neurodegenerative diseases, psychiatric disorders, and addiction. Its ability to selectively inhibit TrkB signaling allows researchers to explore:
The tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF), emerged as a critical therapeutic target due to its role in neuronal survival, synaptic plasticity, and cognitive function. Early efforts to modulate this pathway faced significant challenges: BDNF’s poor blood-brain barrier (BBB) penetration, short plasma half-life (<1 minute), and tendency to promote aberrant neuronal signaling limited its clinical utility [6] [9]. Prior to Cyclotraxin B’s development, researchers relied on non-selective kinase inhibitors or partial TrkB agonists like ANA-12, which exhibited insufficient potency (IC₅₀ > 1 µM) and could not distinguish between BDNF-dependent and basal TrkB activity [2] [8]. This historical landscape underscored the need for highly selective, brain-penetrant TrkB modulators.
Table 1: Evolution of TrkB Receptor Modulators
Compound | Type | Potency (IC₅₀/EC₅₀) | BBB Penetration | Key Limitations |
---|---|---|---|---|
BDNF | Natural agonist | ~nM | None | Rapid degradation, poor CNS delivery |
ANA-12 | Small-molecule antagonist | 1.7 µM | Partial | Low potency, off-target effects |
Cyclotraxin B | Peptide antagonist | 0.30 nM | High | Limited clinical data |
7,8-DHF | Small-molecule agonist | ~10-100 nM | Moderate | Partial agonist, complex pharmacokinetics |
Cyclotraxin B (CTX-B; C₄₈H₇₃N₁₃O₁₇S₃; MW 1200.37 Da) originated from a proteolytic fragment of BDNF’s variable region III (residues 56–66: TKCNPMGYTKE). Researchers cyclized this fragment via terminal cysteine residues to mimic BDNF’s native loop structure, enhancing receptor-binding specificity [1] [8]. This peptidomimetic strategy yielded a cyclic peptide with exceptional affinity for TrkB, acting as a non-competitive allosteric modulator (IC₅₀ = 0.30 nM). Unlike competitive inhibitors, CTX-B does not disrupt BDNF binding but instead alters TrkB conformation, suppressing both ligand-dependent and ligand-independent (basal) receptor activity [2] [4]. Its potency surpasses early linear peptides like L2-8 by >300-fold (L2-8 IC₅₀ = 108 nM) [8]. Crucially, CTX-B crosses the BBB efficiently when administered systemically, enabling CNS target engagement without carrier molecules [1] [5].
Table 2: Key Structural and Functional Properties of Cyclotraxin B
Property | Specification | Biological Significance |
---|---|---|
Molecular Weight | 1200.37 Da | Facilitates BBB penetration |
Sequence | Cyclized CNPMGYTKEGC (C1-C11 disulfide bridge) | Mimics BDNF loop conformation |
Binding Mechanism | Non-competitive allosteric inhibition | Blocks TrkB activation without competing with BDNF |
TrkB Inhibition (IC₅₀) | 0.30 nM (recombinant cells); 67.1 pM (neurons) | Higher potency in native neuronal environments |
Receptor Specificity | TrkB (also modulates VEGFR2 at high doses) | Selective within neurotrophin receptors |
BDNF/TrkB dysregulation underpins multiple CNS pathologies. In depression, chronic stress reduces BDNF expression in the prefrontal cortex and hippocampus, impairing neuroplasticity [3] [9]. Conversely, neuropathic pain involves BDNF upregulation in microglia, promoting central sensitization [1] [5]. Cyclotraxin B’s effects are disorder-contextual:
The compound also modulates non-neuronal pathways, acting as an allosteric modulator of VEGFR2 (vascular endothelial growth factor receptor 2), suggesting roles in angiogenesis or neurovascular coupling [1] [2]. This multi-receptor activity underscores the need for target validation in disease-specific contexts.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9